molecular formula C8H7N3O3 B2857090 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 37800-04-7

4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2857090
CAS RN: 37800-04-7
M. Wt: 193.162
InChI Key: KAFMRRZHGGINJG-UHFFFAOYSA-N
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Description

“4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a nitrogen-containing heterocycle . It is part of the pyrazolopyridines family, which has been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The synthesis of “4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives. These derivatives are explored for their potential biological activities and chemical properties. The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system .

Biological Activity

This compound and its derivatives exhibit a range of biological activities. They are studied for their potential use in treating various diseases due to their structural similarity to purine bases adenine and guanine .

Medicinal Chemistry

In medicinal chemistry, the compound is used to design and synthesize new drugs. It’s particularly relevant in the creation of molecules that can interact with biological targets, potentially leading to new therapeutic agents .

Material Science

The compound’s derivatives can be used in material science, particularly in the development of new materials with specific electronic or photonic properties. This is due to the compound’s heterocyclic structure, which is often found in materials with unique properties .

Analytical Chemistry

In analytical chemistry, the compound can be used as a reagent or a building block for developing new analytical methods. This includes methods for detecting or quantifying other substances, or for studying chemical reactions .

Agricultural Chemistry

The derivatives of this compound are explored for their use in agricultural chemistry, such as in the synthesis of pesticides or herbicides. Their effectiveness in controlling pests or promoting plant growth is a subject of research .

Mechanism of Action

While specific information about the mechanism of action of “4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is not available, pyrazolo[3,4-b]pyridines have been evaluated for activity and access to pharmaceutical products . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Future Directions

The future directions for “4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” could involve further exploration of its synthesis methods and potential applications, particularly in the field of pharmaceuticals given its reported bioactivity .

properties

IUPAC Name

1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-7-4(3-10-11)6(12)5(2-9-7)8(13)14/h2-3H,1H3,(H,9,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFMRRZHGGINJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

CAS RN

37800-04-7
Record name 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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